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molecular formula C18H39NO2 B8766531 Stearic acid, ammonium salt

Stearic acid, ammonium salt

Cat. No. B8766531
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
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Patent
US04005036

Procedure details

The uncured phenolic resin, dicyandiamide, acrylic resin, ammonia and stearic acid were blended and then warmed to 140° F to form an ammonia stearate soap. The mixture then was prefrothed by mixing, cellosize was added, and the blend was again frothed by mixing. The treated fibers were added and the blend was again frothed by mixing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acrylic resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N=C(N)N)#[N:2].N.[C:8]([OH:27])(=[O:26])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:8]([OH:27])(=[O:26])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[NH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Two
Name
acrylic resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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